molecular formula C5H3F2IS B12065903 2-(Difluoromethyl)-5-iodo-thiophene

2-(Difluoromethyl)-5-iodo-thiophene

Cat. No.: B12065903
M. Wt: 260.05 g/mol
InChI Key: OTOWWZZTHVHRFO-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-iodo-thiophene is an organofluorine compound that features a thiophene ring substituted with difluoromethyl and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of thiophene derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . Another approach involves the use of metal-catalyzed reactions, where difluoromethylation is achieved through the transfer of CF2H groups to the thiophene ring .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-5-iodo-thiophene may involve large-scale difluoromethylation processes using commercially available reagents and catalysts. The choice of method depends on factors such as cost, efficiency, and environmental impact. Metal-catalyzed methods are often preferred for their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-iodo-thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield biaryl compounds, while oxidation and reduction reactions can produce various thiophene derivatives .

Scientific Research Applications

2-(Difluoromethyl)-5-iodo-thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-iodo-thiophene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for alcohol, thiol, or amine groups, allowing the compound to mimic the behavior of these functional groups in biological systems. This property makes it useful in the design of drugs and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethyl)-5-iodo-thiophene include other difluoromethylated thiophenes and halogenated thiophenes. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of difluoromethyl and iodine substituents, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C5H3F2IS

Molecular Weight

260.05 g/mol

IUPAC Name

2-(difluoromethyl)-5-iodothiophene

InChI

InChI=1S/C5H3F2IS/c6-5(7)3-1-2-4(8)9-3/h1-2,5H

InChI Key

OTOWWZZTHVHRFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)I)C(F)F

Origin of Product

United States

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